molecular formula C12H15NO3 B13637543 2-Hydroxy-5-(piperidin-4-yl)benzoic acid

2-Hydroxy-5-(piperidin-4-yl)benzoic acid

Cat. No.: B13637543
M. Wt: 221.25 g/mol
InChI Key: SCGBYTGKZARIPW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(piperidin-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a substituted benzoic acid derivative.

    Piperidinyl Substitution:

    Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The piperidinyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-(piperidin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid: Lacks the piperidinyl group, making it less versatile in terms of functionalization.

    5-(Piperidin-4-yl)benzoic acid: Lacks the hydroxyl group, which may reduce its potential for hydrogen bonding interactions.

    2-Hydroxy-5-methylbenzoic acid:

Uniqueness

2-Hydroxy-5-(piperidin-4-yl)benzoic acid is unique due to the presence of both the hydroxyl and piperidinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-hydroxy-5-piperidin-4-ylbenzoic acid

InChI

InChI=1S/C12H15NO3/c14-11-2-1-9(7-10(11)12(15)16)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2,(H,15,16)

InChI Key

SCGBYTGKZARIPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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